molecular formula C12H14ClNO B1528705 5-(Chloromethyl)-3-(2-phenylethyl)-4,5-dihydro-1,2-oxazole CAS No. 1344286-87-8

5-(Chloromethyl)-3-(2-phenylethyl)-4,5-dihydro-1,2-oxazole

Cat. No. B1528705
M. Wt: 223.7 g/mol
InChI Key: UGFXMGYMHZERKQ-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-3-(2-phenylethyl)-4,5-dihydro-1,2-oxazole (CMPD) is a compound derived from the oxidation of 2-phenylethanol and is a member of the oxazole family. CMPD is a versatile compound that has a range of applications in scientific research, due to its unique structure and properties.

Scientific Research Applications

Coordination Chemistry and Chiral Auxiliaries

4,5-Dihydro-1,3-oxazole ligands, closely related to the structure of interest, are extensively utilized in coordination chemistry as chiral auxiliaries for asymmetric organic syntheses. These ligands exhibit versatility in design, easy synthesis from available precursors, and the ability to modulate chiral centers near donor atoms. Such properties are leveraged in transition metal-catalyzed asymmetric syntheses, showcasing their application in creating complex, chiral molecules (Gómez, Muller, & Rocamora, 1999).

π-Conjugated Polymers

Research into π-conjugated polymers containing oxazole in the main chain reveals the development of materials with unique optical and electrochemical properties. These materials, synthesized via palladium-catalyzed polycondensation, demonstrate significant potential in applications such as photoluminescent devices and electronic components due to their solubility in organic solvents, amorphous nature, and electroactive properties (Yamamoto, Namekawa, Yamaguchi, & Koizumi, 2007).

Synthetic Methodologies

The compound's framework serves as a reactive scaffold in organic synthesis, allowing for the efficient preparation of various substituted oxazoles. Through nucleophilic substitution reactions, the chloromethyl group can be transformed into alkylamino, alkylthio, and alkoxy derivatives, offering a versatile approach to synthesizing a wide range of oxazole derivatives with potential applications in medicinal chemistry and material science (Patil & Luzzio, 2016).

Antimicrobial Activity

The synthesis of 5-trichloromethyl-4,5-dihydroisoxazoles and their derivatives has been explored for antimicrobial applications. These compounds, synthesized via a one-pot reaction in water, exhibit antibacterial and antifungal activities, indicating their potential as novel antimicrobial agents (Flores, Piovesan, Souto, Pereira, Martins, Balliano, & da Silva, 2013).

Molecular Probes

The development of fluorescent molecular probes incorporating oxazole derivatives highlights the use of these compounds in biological studies. Solvatochromic dyes based on the oxazole moiety exhibit solvent-dependent fluorescence, which can be utilized in the development of sensitive probes for investigating various biological events and processes (Diwu, Lu, Zhang, Klaubert, & Haugland, 1997).

properties

IUPAC Name

5-(chloromethyl)-3-(2-phenylethyl)-4,5-dihydro-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO/c13-9-12-8-11(14-15-12)7-6-10-4-2-1-3-5-10/h1-5,12H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGFXMGYMHZERKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(ON=C1CCC2=CC=CC=C2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Chloromethyl)-3-(2-phenylethyl)-4,5-dihydro-1,2-oxazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(Chloromethyl)-3-(2-phenylethyl)-4,5-dihydro-1,2-oxazole
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5-(Chloromethyl)-3-(2-phenylethyl)-4,5-dihydro-1,2-oxazole
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5-(Chloromethyl)-3-(2-phenylethyl)-4,5-dihydro-1,2-oxazole
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5-(Chloromethyl)-3-(2-phenylethyl)-4,5-dihydro-1,2-oxazole
Reactant of Route 5
5-(Chloromethyl)-3-(2-phenylethyl)-4,5-dihydro-1,2-oxazole
Reactant of Route 6
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5-(Chloromethyl)-3-(2-phenylethyl)-4,5-dihydro-1,2-oxazole

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